N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide is an organic compound with the molecular formula C8H13NO3 It features a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide typically involves the reaction of a 1,3-dioxane derivative with an appropriate amide precursor. One common method is the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring, which can then be further functionalized to introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using continuous removal of water from the reaction mixture to drive the reaction to completion. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog without the prop-2-enamide group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
Uniqueness
N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide is unique due to its combination of the 1,3-dioxane ring and the prop-2-enamide group.
Properties
IUPAC Name |
N-(1,3-dioxan-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(10)9-5-7-3-4-11-6-12-7/h2,7H,1,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWLFZUQEYMPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCOCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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